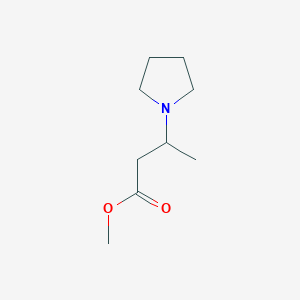

Methyl 3-pyrrolidin-1-ylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyrrolidin-1-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIFHFGCXTXFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Pyrrolidin 1 Ylbutanoate

Established Synthetic Pathways for Methyl 3-pyrrolidin-1-ylbutanoate Preparation

Traditional synthetic routes provide a solid foundation for constructing the target molecule, often relying on well-understood, multi-step sequences.

Esterification is a fundamental step in the synthesis of Methyl 3-pyrrolidin-1-ylbutanoate, typically occurring as the final step after the main carbon skeleton has been assembled. The precursor acid, 3-(pyrrolidin-1-yl)butanoic acid, is converted to its corresponding methyl ester.

One of the most common methods is the Fischer esterification . This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). smolecule.com The process is an equilibrium reaction, often requiring reflux and removal of water to drive it towards the product.

Another approach is the use of an activating agent like ethyl chloroformate. In this procedure, the carboxylic acid reacts with ethyl chloroformate and a base like triethylamine (B128534) to form a mixed anhydride, which is then reacted with methanol to yield the methyl ester. This method is often faster and can be performed under milder conditions than classical Fischer esterification.

Table 1: Comparison of Classical Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents | Requires harsh conditions, long reaction times (24-48h) |

The core C-N bond formation between the pyrrolidine (B122466) ring and the butanoate chain is a critical step. Reductive amination is a highly effective and controlled method for this transformation. masterorganicchemistry.com This process involves the reaction of a ketone precursor, methyl 3-oxobutanoate (methyl acetoacetate), with pyrrolidine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine.

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without affecting the ketone or ester functionalities. masterorganicchemistry.comnih.gov The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can be crucial for the success of the reductive amination, especially with sterically hindered substrates. nih.gov

Direct alkylation of pyrrolidine with a suitable butanoate derivative containing a leaving group (e.g., methyl 3-bromobutanoate) is another pathway. However, this method can be challenging to control, often leading to overalkylation, where the amine nitrogen is alkylated multiple times. masterorganicchemistry.comresearchgate.net Therefore, reductive amination is generally the preferred method for achieving mono-alkylation selectively. masterorganicchemistry.com

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like pyrrolidine derivatives. researchgate.netnih.gov While a specific one-pot MCR for Methyl 3-pyrrolidin-1-ylbutanoate is not extensively documented, the principles of MCRs can be applied to construct the core structure.

For instance, a Strecker-type reaction, a classic MCR, synthesizes α-amino acids from a ketone, an amine, and a cyanide source. rug.nldovepress.com A related approach could potentially involve a three-component reaction between methyl acetoacetate, pyrrolidine, and a reducing agent in a one-pot fashion, which mirrors the reductive amination pathway but is conceptualized as an MCR. rsc.org The development of novel MCRs is a continuous area of research, aiming to generate molecular diversity and complexity in fewer steps. dovepress.come-bookshelf.de

Advanced Synthetic Approaches to Methyl 3-pyrrolidin-1-ylbutanoate

Modern synthetic chemistry offers sophisticated tools to control the three-dimensional structure of molecules, which is often crucial for their application.

Since the butanoate chain contains a chiral center at the C3 position, the synthesis of a single enantiomer of Methyl 3-pyrrolidin-1-ylbutanoate is of significant interest. This can be achieved through asymmetric synthesis.

One powerful strategy is the catalytic asymmetric 1,4-addition (or conjugate addition) of an appropriate nucleophile to a crotonate ester. For example, a rhodium catalyst in the presence of a chiral ligand like (R)-BINAP can facilitate the asymmetric 1,4-addition of an arylboronic acid to a crotonate ester, establishing the (S) configuration at the C3 position with high diastereoselectivity. researchgate.netresearchgate.net Although this example leads to a 3-arylbutanoic acid, the principle can be adapted.

Stereoselective reductive amination is another key method. By using a chiral substrate or a chiral catalyst, the reduction of the intermediate imine or enamine can proceed with high stereocontrol. Research has shown that the choice of substituents on the ketone precursor can significantly influence the diastereomeric ratio of the product. nih.gov

Catalysis is central to many modern synthetic strategies for creating pyrrolidine-containing compounds, offering efficiency, selectivity, and milder reaction conditions.

Transition Metal Catalysis : Palladium (Pd) and Rhodium (Rh) catalysts are widely used. Palladium-catalyzed N-allylation reactions have been developed for the asymmetric synthesis of related pyrrolidine structures. thieme-connect.com Rhodium-catalyzed asymmetric conjugate additions are effective for setting the stereochemistry of the butanoate side chain. researchgate.netresearchgate.net

Organocatalysis : Metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis. scienceopen.com Chiral amines, such as those derived from proline, can catalyze the conjugate addition of nucleophiles to α,β-unsaturated esters, providing an alternative to metal-based catalysts for creating the chiral center in the butanoate chain.

Table 2: Overview of Advanced Synthetic Methods

| Method | Catalyst/Reagent Example | Key Feature | Relevant Section |

|---|---|---|---|

| Asymmetric Conjugate Addition | Rhodium/(R)-BINAP | Creates chiral center at C3 | 2.2.1, 2.2.2 |

| Stereoselective Reductive Amination | Ti(OiPr)₄, NaBH₃CN | Controls stereochemistry during C-N bond formation | 2.1.2, 2.2.1 |

| Palladium-Catalyzed N-Allylation | [Pd(allyl)Cl]₂ with chiral diphosphine ligand | Forms C-N bond asymmetrically | 2.2.2 |

Catalytic Methods in Methyl 3-pyrrolidin-1-ylbutanoate Synthesis

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine-containing compounds, providing an alternative to metal-based catalysts. These reactions often utilize small organic molecules, such as proline and its derivatives, to catalyze carbon-carbon bond formation with high enantioselectivity.

One notable approach involves the asymmetric Michael addition of aldehydes or ketones to nitro-olefins, followed by a series of transformations to yield the desired pyrrolidine structure. While direct organocatalytic synthesis of Methyl 3-pyrrolidin-1-ylbutanoate is not extensively documented, the synthesis of structurally similar substituted pyrrolidines provides a strong precedent. For instance, organocatalytic asymmetric cascade reactions have been successfully employed to create highly substituted pyrrolidines with stereogenic quaternary centers. researchgate.net

Another relevant organocatalytic method is the conjugate addition of nitromethane (B149229) to benzylidene-2-benzoyl acetate, which serves as a key step in the synthesis of 2,4-disubstituted pyrrolidine-3-carboxylic acid derivatives. nih.gov This highlights the potential of organocatalysts to facilitate the formation of the core pyrrolidine ring with control over stereochemistry. Bifunctional thiourea (B124793) catalysts have also proven effective in the asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones, demonstrating the versatility of organocatalysis in constructing complex pyrrolidine systems. beilstein-journals.org

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a robust and versatile platform for the synthesis of pyrrolidines, including derivatives of Methyl 3-pyrrolidin-1-ylbutanoate. These methods often exhibit high functional group tolerance and can be tailored to achieve specific stereochemical outcomes.

A significant advancement in this area is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to crotonate esters. This methodology has been successfully applied to the diastereoselective synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids, which are closely related to the target compound. researchgate.netacs.org The use of a chiral ligand, such as (R)-BINAP, allows for the establishment of the desired absolute configuration at the stereocenter. researchgate.netacs.org

Furthermore, various transition metals, including palladium, nickel, and cobalt, have been utilized in C-H amination reactions to construct the pyrrolidine ring. frontiersin.org For example, nickel-dipyrrinato complexes have been shown to catalyze the C-H amination of aliphatic azides under mild conditions, offering a high-yielding route to substituted pyrrolidines. frontiersin.org Similarly, cobalt-catalyzed C-H amination of alkyl azides provides another pathway to these valuable heterocyclic scaffolds. frontiersin.org The broad applicability of transition metal-catalyzed reactions suggests their potential for the efficient synthesis of Methyl 3-pyrrolidin-1-ylbutanoate.

Sustainable and Green Chemistry Applications in Methyl 3-pyrrolidin-1-ylbutanoate Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like Methyl 3-pyrrolidin-1-ylbutanoate. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Solvent-Free Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions offer numerous advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates. While specific solvent-free syntheses for Methyl 3-pyrrolidin-1-ylbutanoate are not prominently reported, the concept has been successfully applied to related transformations. For example, highly efficient and enantioselective direct aldol (B89426) reactions have been achieved under solvent-free conditions using prolinamide-based organocatalysts. researchgate.net This demonstrates the feasibility of adapting synthetic methodologies for pyrrolidine derivatives to solvent-free conditions, a promising avenue for the greener production of Methyl 3-pyrrolidin-1-ylbutanoate.

Utilization of Renewable Feedstocks

The shift from petrochemical-based starting materials to renewable feedstocks is a cornerstone of a sustainable chemical industry. wordpress.comrsc.org Biomass, which includes materials derived from living organisms, represents a key renewable resource. wordpress.comyoutube.com Lignocellulose residues from forestry and agriculture are a major potential source for bio-based chemicals. iiasa.ac.at While the direct synthesis of Methyl 3-pyrrolidin-1-ylbutanoate from renewable feedstocks is an area requiring further development, the production of key intermediates from biomass is a viable strategy. For instance, amino acids and their derivatives can be produced through the fermentation of renewable feedstocks, offering a potential green starting point for the synthesis of the pyrrolidine ring. nih.gov The development of one-pot methods, such as the synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine, showcases a move towards more efficient and potentially greener processes that could be adapted for the production of more complex pyrrolidines. rsc.org

Development of Novel Synthetic Routes for Methyl 3-pyrrolidin-1-ylbutanoate

The quest for more efficient, selective, and sustainable methods for synthesizing pyrrolidine derivatives continues to drive innovation in synthetic chemistry. While established methods provide a solid foundation, the development of novel synthetic routes for Methyl 3-pyrrolidin-1-ylbutanoate is an active area of research.

Future directions may involve the integration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. The application of flow chemistry, which allows for continuous production with improved safety and control, is another promising avenue. Furthermore, the discovery of new catalytic systems, both organocatalytic and transition metal-based, that can operate under greener reaction conditions and with higher efficiency will be crucial in advancing the synthesis of this important chemical compound. The development of one-pot, multi-component reactions that can assemble the target molecule from simple precursors in a single operation would represent a significant step forward in terms of atom economy and process efficiency.

Mechanistic Investigations of Reactions Involving Methyl 3 Pyrrolidin 1 Ylbutanoate

Mechanistic Elucidation of Methyl 3-pyrrolidin-1-ylbutanoate Formation Reactions

The primary route for the synthesis of Methyl 3-pyrrolidin-1-ylbutanoate is the aza-Michael reaction, also known as a conjugate addition. This reaction involves the nucleophilic addition of pyrrolidine (B122466) to an α,β-unsaturated ester, typically methyl crotonate (methyl but-2-enoate) or a similar substrate. whiterose.ac.uknih.gov

The mechanism is initiated by the attack of the lone pair of electrons on the nitrogen atom of pyrrolidine at the electron-deficient β-carbon of the α,β-unsaturated ester. This forms a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a solvent molecule or a protonated amine, yields the final product, Methyl 3-pyrrolidin-1-ylbutanoate.

This reaction can proceed without a catalyst, particularly with a reactive amine like pyrrolidine. researchgate.net However, its rate and efficiency can be significantly influenced by catalysis.

Lewis Acid Catalysis : Lewis acids can activate the α,β-unsaturated ester by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack. whiterose.ac.uk

Brønsted Acid Catalysis : In this scenario, the acid protonates the carbonyl oxygen, which also enhances the electrophilicity of the conjugated system.

Organocatalysis : Chiral secondary amines, such as proline and its derivatives, can catalyze the reaction through the formation of a transient iminium ion with an α,β-unsaturated aldehyde or ketone, lowering the LUMO of the electrophile. While the substrate here is an ester, similar principles of activating the Michael acceptor apply. rsc.org

Enzyme Catalysis : Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze aza-Michael additions. The proposed mechanism involves the activation of the Michael acceptor's carbonyl or nitrile group by the enzyme's oxyanion hole, facilitating the nucleophilic attack by the amine. mdpi.com

In some cases, the reaction can be accompanied by the isomerization of the α,β-unsaturated ester, for instance, between itaconate, mesaconate, and citraconate isomers. However, the aza-Michael addition often proceeds selectively on one of the isomers under specific reaction conditions. whiterose.ac.uk

Reaction Mechanism Studies of Derivatization Reactions of Methyl 3-pyrrolidin-1-ylbutanoate

Ester Hydrolysis and Transesterification Mechanism Pathways

The ester group of Methyl 3-pyrrolidin-1-ylbutanoate can undergo hydrolysis to form 3-(pyrrolidin-1-yl)butanoic acid and methanol (B129727), or transesterification with another alcohol. These reactions can be catalyzed by external acids or bases, following well-established mechanisms of nucleophilic acyl substitution.

A key mechanistic feature for this molecule is the potential for intramolecular catalysis . The tertiary amine of the pyrrolidine ring can significantly accelerate the rate of hydrolysis through a neighboring group participation mechanism. In a neutral or slightly acidic pH range, the pyrrolidine nitrogen can act as an intramolecular general base catalyst. It does so by abstracting a proton from a water molecule as that water molecule attacks the ester carbonyl carbon. This process, which involves a cyclic transition state, is more favorable than a simple uncatalyzed reaction with water and leads to a pH-independent rate of hydrolysis over a certain range. Studies on analogous 2-aminobenzoate (B8764639) esters show rate enhancements of 50- to 100-fold compared to isomers where such intramolecular catalysis is not possible.

Under strongly basic conditions (saponification), the mechanism proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group. This reaction is effectively irreversible because the resulting carboxylate is deprotonated under the basic conditions.

Reactivity Mechanisms of the Pyrrolidine Moiety

The nitrogen atom in the pyrrolidine ring of Methyl 3-pyrrolidin-1-ylbutanoate is a tertiary amine, which defines its reactivity as a nucleophile and a base.

A primary reaction of this tertiary amine is quaternization , which occurs when it reacts with an alkyl halide (e.g., methyl iodide) via an SN2 mechanism. chemicalbook.comnih.gov The pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This forms a quaternary ammonium (B1175870) salt. The rate and success of this reaction are dependent on factors such as the steric hindrance at the amine and the electrophile, and the nature of the leaving group. nih.gov For instance, related studies show that steric hindrance from substituents near the nitrogen can significantly slow the quaternization reaction. nih.gov

The pyrrolidine ring itself can undergo oxidation. Studies on the platinum-catalyzed C–H oxidation of N-alkylpyrrolidines have shown that protonation of the amine to form an ammonium salt deactivates the C–H bonds closest to the nitrogen center through an inductive electron-withdrawing effect. nih.gov This makes the more remote C–H bonds (at the C3 and C4 positions of the pyrrolidine ring) more susceptible to oxidation.

Carbonyl Reactivity and Transformation Mechanisms

The carbonyl group of the ester is an electrophilic center that can undergo various transformations.

Reduction : The ester can be reduced to the corresponding primary alcohol, 4-(pyrrolidin-1-yl)pentan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the resulting aldehyde.

Amidation/Cyclization : In systems where a primary or secondary amine is used as a nucleophile in a cascade aza-Michael addition-cyclization reaction, the initially formed β-amino ester can undergo a subsequent intramolecular amidation. The newly introduced amine nucleophilically attacks the ester carbonyl, leading to the formation of a highly stable five-membered N-substituted pyrrolidone ring and the elimination of methanol. nih.gov This transformation is particularly relevant for derivatives of the title compound.

Dieckmann Cyclization : While not applicable to Methyl 3-pyrrolidin-1-ylbutanoate itself, derivatives containing a second ester group at an appropriate position can undergo an intramolecular base-catalyzed Dieckmann cyclization to form a cyclic β-keto ester. ucl.ac.uk

Kinetic Analyses of Reactions Involving Methyl 3-pyrrolidin-1-ylbutanoate

Kinetic studies provide quantitative insight into the mechanisms of reactions involving Methyl 3-pyrrolidin-1-ylbutanoate.

The formation via the aza-Michael addition is subject to several kinetic influences. Studies on related systems have shown that the reaction order can vary depending on the catalyst, solvent, and amine concentration. whiterose.ac.uk For some catalyst-free aza-Michael reactions, significant rate acceleration is observed in polar protic solvents like methanol compared to aprotic solvents or neat conditions. researchgate.net This is attributed to the solvent's ability to stabilize charged intermediates and transition states.

| Amine | Solvent | kobs (10-4 s-1) |

|---|---|---|

| Pyrrolidine | None (Neat) | 14.0 |

| Pyrrolidine | Methanol | 360 |

| Piperidine | None (Neat) | 2.5 |

| Piperidine | Methanol | 70 |

| Morpholine | None (Neat) | 0.08 |

| Morpholine | Methanol | 15 |

The hydrolysis of the ester is also subject to detailed kinetic analysis. As discussed, the intramolecular catalysis by the pyrrolidine nitrogen leads to a distinctive pH-rate profile. In a study of 2-aminobenzoate esters, which serve as a good model, the hydrolysis rate constant was found to be pH-independent between pH 4 and 8. This plateau in the pH-rate profile is characteristic of a mechanism where the free amine acts as an intramolecular general base catalyst.

| Ester | Reaction Type | pH | Rate Constant (kobs, s-1) | Rate Enhancement Factor |

|---|---|---|---|---|

| Phenyl 2-aminobenzoate | pH-independent (Intramolecular Catalysis) | 4-8 | 1.1 x 10-6 | ~55x |

| Phenyl 4-aminobenzoate | Water reaction | - | ~2.0 x 10-8 | 1 (Reference) |

| Phenyl 2-aminobenzoate | OH- catalyzed | >9 | 2.1 x 10-2 M-1s-1 | - |

| Phenyl 4-aminobenzoate | OH- catalyzed | >9 | 1.1 M-1s-1 | - |

Stereochemical Control and Stereoselective Reaction Pathways

The structure of Methyl 3-pyrrolidin-1-ylbutanoate contains a stereocenter at the C3 position, making stereochemical control a critical aspect of its chemistry.

Formation: The aza-Michael addition of pyrrolidine to methyl crotonate directly forms this chiral center. Achieving stereoselectivity in this step requires the use of asymmetric catalysis.

Chiral Organocatalysts : Bifunctional thiourea (B124793) catalysts derived from chiral scaffolds like 1,2-diphenylethylenediamine can effectively control the stereochemical outcome. These catalysts activate the nitroalkene (a Michael acceptor similar to an unsaturated ester) through hydrogen bonding with the thiourea moiety, while the amine base part of the catalyst interacts with the nucleophile. This dual activation within a chiral environment directs the nucleophilic attack to one face of the molecule, resulting in high enantioselectivity. mdpi.com

Chiral Metal Catalysts : Metal complexes incorporating chiral ligands are also highly effective. For instance, a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a 4-(N-pyrrolidinyl)crotonate ester using (R)-BINAP as the chiral ligand provides the product with a specific absolute configuration at the C3 position. researchgate.net Similarly, copper(I) complexes with chiral ligands can catalyze the enantioselective addition of iminoesters to unsaturated compounds to form substituted pyrrolidines. researchgate.net

Derivatization: Stereoselectivity can also be crucial in reactions of the formed Methyl 3-pyrrolidin-1-ylbutanoate.

Quaternization : The alkylation of the pyrrolidine nitrogen can create a second stereocenter if the nitrogen becomes a chiral quaternary ammonium center. Stereoselective methylation has been achieved in complex molecules containing a similar pyrrolidine butanoate substructure, demonstrating that the existing stereocenter(s) can influence the facial selectivity of the alkylation reaction. researchgate.net

Diastereoselective Reduction : In related cyclic β-enamino esters, the diastereoselective reduction of the double bond can be controlled by a chiral auxiliary on the nitrogen atom. The hydride is delivered to the less sterically hindered face of the molecule, leading to the formation of one diastereomer in high excess. clockss.org This principle can be applied to derivatives of Methyl 3-pyrrolidin-1-ylbutanoate to install additional stereocenters with high control.

Synthetic Utility and Applications of Methyl 3 Pyrrolidin 1 Ylbutanoate As a Key Building Block

Application of Methyl 3-pyrrolidin-1-ylbutanoate in Heterocyclic Compound Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of natural products and pharmaceutical agents. Methyl 3-pyrrolidin-1-ylbutanoate serves as a valuable starting material in this field, primarily for the construction of molecules containing the pyrrolidine (B122466) motif.

The pyrrolidine ring is a privileged scaffold in drug discovery, known to enhance properties such as water solubility and binding affinity to biological targets. consensus.app Methyl 3-pyrrolidin-1-ylbutanoate provides a readily available core that can be elaborated into more complex pyrrolidine-containing structures. Synthetic strategies often involve reactions at the secondary amine of the pyrrolidine ring or transformations of the butanoate side chain.

One of the most significant applications is in the diastereoselective synthesis of 3-aryl-4-(pyrrolidin-1-yl)butanoic acid derivatives. nih.govnih.govacs.orgresearchgate.net In these syntheses, a related precursor, a 4-(N-pyrrolidinyl)crotonate ester, undergoes a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid. consensus.appnih.govnih.gov This key step establishes a new stereocenter and attaches an aryl group, leading to a highly functionalized pyrrolidine scaffold. The resulting butanoic acid moiety can then be further modified, demonstrating the utility of the core structure provided by the initial building block.

While Methyl 3-pyrrolidin-1-ylbutanoate is a premier building block for creating substituted pyrrolidines, its application in forming other types of nitrogen-containing heterocycles is less direct. The inherent stability and structure of the pyrrolidine ring mean it is typically retained as a core motif rather than being rearranged or used to construct different heterocyclic systems like quinolines or isoquinolines. beilstein-journals.orgnih.gov

However, the pyrrolidine unit provided by this building block can be incorporated into larger, more complex heterocyclic systems. For example, in the synthesis of advanced integrin inhibitors, the pyrrolidine core is linked to other heterocyclic moieties, such as pyrazole (B372694) and tetrahydronaphthyridine, creating a complex polycyclic structure. nih.govresearchgate.net In these cases, the pyrrolidine ring itself does not form a new heterocyclic system but acts as a critical linker and pharmacophoric element within a larger assembly of diverse heterocycles. The synthesis of pyrrolo[1,2-a]quinolines, for instance, proceeds from quinolinium ylides, a different class of precursors, highlighting that specialized starting materials are often required for specific heterocyclic cores. beilstein-journals.org

Role in the Synthesis of Complex Organic Molecules

The strategic value of Methyl 3-pyrrolidin-1-ylbutanoate is most evident in its role as a key intermediate in the synthesis of complex, high-value organic molecules, particularly those designed for biological activity. Its pre-existing chiral centers and functional handles allow for the efficient construction of intricate structures that would otherwise require lengthy synthetic sequences.

Precursor in the Rational Design and Synthesis of Biologically Relevant Molecules (Non-Clinical Context)

In a non-clinical setting, Methyl 3-pyrrolidin-1-ylbutanoate and its derivatives are instrumental in the rational design of novel molecules for probing biological systems. The ability to systematically modify its structure allows researchers to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

The pyrrolidinylbutanoate scaffold is readily amenable to chemical modification for the creation of compound libraries. Researchers have synthesized series of 3-aryl(pyrrolidin-1-yl)butanoic acids by varying the aryl group introduced during the rhodium-catalyzed 1,4-addition. nih.govacs.orgresearchgate.net By screening a variety of aryl substituents, including those containing morpholine, pyrazole, triazole, and imidazole, chemists can systematically investigate how these changes affect binding affinity and selectivity for different biological targets, such as integrins. nih.govresearchgate.net

Further modifications can be made to the pyrrolidine nitrogen. For instance, N-methylation of the pyrrolidine ring in advanced αvβ6 integrin inhibitors has been shown to improve selectivity. researchgate.net These targeted modifications and analogue syntheses are crucial for understanding the molecular interactions that govern biological activity.

The following table showcases a selection of synthesized analogues based on the pyrrolidinylbutanoate scaffold and their resulting biological activity for in vitro probing.

Table 1: Examples of Synthesized Analogues for In Vitro Biological Probing

| Base Scaffold | Modification | Target | Resulting Activity (Example) | Reference(s) |

|---|---|---|---|---|

| 3-Aryl(pyrrolidin-1-yl)butanoic acid | Varied aryl substituents (pyrazole, morpholine, etc.) | αvβ Integrins | High affinity and selectivity for αvβ6 integrin identified | nih.gov, researchgate.net |

| (S)-3-aryl-4-((R)-pyrrolidin-1-yl)butanoic acid derivative | N-methylation of the pyrrolidine nitrogen | αvβ6 Integrin | Increased potency and selectivity for αvβ6 | researchgate.net |

Scaffold Derivatization for In Vitro Biological Probing

Scaffold derivatization is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. The pyrrolidinylbutanoate core is an excellent platform for such derivatization. In the development of αvβ6 integrin inhibitors, the initial scaffold derived from the crotonate ester is elaborated by attaching different functional groups and heterocyclic systems to explore and optimize interactions with the target protein. nih.govresearchgate.netresearchgate.net

A series of analogues were synthesized and screened in cell adhesion assays to measure their affinity against a panel of integrins (αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8). nih.govresearchgate.net This systematic derivatization led to the identification of compounds with high affinity and selectivity for the αvβ6 integrin. nih.gov Specifically, the analogue featuring a 3,5-dimethyl-1H-pyrazol-1-yl)phenyl group and a linked tetrahydronaphthyridine moiety was found to have exceptionally high affinity (pKi = 11) and a long dissociation half-life, making it a valuable tool for further biological investigation. nih.govresearchgate.net This demonstrates how the initial building block is systematically derivatized to produce highly specialized molecular probes for in vitro studies.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl 3-pyrrolidin-1-ylbutanoate |

| 3-Aryl-4-(pyrrolidin-1-yl)butanoic acid |

| 4-(N-Pyrrolidinyl)crotonate ester |

| (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid |

| Quinolines |

| Isoquinolines |

| Pyrazole |

| Tetrahydronaphthyridine |

| Pyrrolo[1,2-a]quinolines |

| Morpholine |

| Triazole |

Potential Applications in Material Science Research

While direct applications of Methyl 3-pyrrolidin-1-ylbutanoate in material science are not extensively documented in current literature, its chemical structure suggests significant potential as a versatile building block for the synthesis of advanced functional materials. The presence of a reactive ester group and a tertiary amine within the pyrrolidine ring allows for a variety of chemical modifications, making it a promising precursor for creating materials with tailored properties. The primary areas of potential application lie in the development of novel polymers and ionic liquids.

The pyrrolidinium (B1226570) moiety, which can be readily derived from the pyrrolidine ring of Methyl 3-pyrrolidin-1-ylbutanoate, is a key component in a class of ionic liquids (ILs) known for their favorable characteristics. mdpi.com These pyrrolidinium-based ILs exhibit high ionic conductivity, low volatility, and wide electrochemical stability windows, making them excellent candidates for electrolytes in energy storage devices. mdpi.com For instance, research into pyrrolidinium-based polyurethane ionenes has demonstrated their potential as ion-conductive materials for applications in batteries and solar cells. acs.org The synthesis of such materials often involves dihydroxyundecyl pyrrolidinium ionic liquid monomers, which could potentially be synthesized from precursors like Methyl 3-pyrrolidin-1-ylbutanoate through a series of functional group transformations. acs.org

Furthermore, the pyrrolidine functional group is utilized in the synthesis of functionalized polymers. researchgate.net By modifying the ester group of Methyl 3-pyrrolidin-1-ylbutanoate, it can be converted into a polymerizable monomer. For example, the ester could be hydrolyzed to a carboxylic acid and then converted to an acrylamide (B121943) or acrylate, which can then undergo polymerization. Polymers incorporating pyrrolidine moieties have been investigated for various applications, including as gene vectors. researchgate.net

The potential of pyrrolidinium-based materials is further highlighted by their use in heat-transfer processes. acs.org Certain pyrrolidinium-based ionic liquids have shown superior physicochemical properties compared to traditional heat-transfer fluids, such as higher heat adsorption characteristics. acs.org The structural backbone provided by Methyl 3-pyrrolidin-1-ylbutanoate could be a starting point for designing new ILs with optimized thermal properties.

The following table summarizes the properties of some pyrrolidinium-based materials, illustrating the potential characteristics of materials that could be derived from Methyl 3-pyrrolidin-1-ylbutanoate.

| Material Class | Specific Example | Key Properties | Potential Application | Reference |

| Polyurethane Ionenes | Pyrrolidinium-Tf2N polyurethane copolymer with PEG-1000 | Low glass transition temperature (-21 °C), High ionic conductivity (1.04 mS/cm at 70 °C) | Ion-conductive materials for energy storage | acs.org |

| Ionic Liquid Electrolytes | 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | High lithium ionic conductivity (3 mS cm−1) at room temperature, Low volatility, Wide electrochemical stability | Electrolytes for Li-based batteries | mdpi.com |

| Heat-Transfer Fluids | 1-alkyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imides | High heat capacity to volume ratio, Small effect of pressure on heat capacity | Sustainable media in heat-transfer processes | acs.org |

Theoretical and Computational Chemistry Studies of Methyl 3 Pyrrolidin 1 Ylbutanoate

Quantum Chemical Calculations of Methyl 3-pyrrolidin-1-ylbutanoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a compound like Methyl 3-pyrrolidin-1-ylbutanoate, these studies would typically employ methods such as Density Functional Theory (DFT) to elucidate its electronic structure and conformational possibilities.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure would reveal key insights into the molecule's reactivity and properties. This involves the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

For related pyrrolidine (B122466) derivatives, DFT calculations with basis sets like 6-31G* are commonly used to determine these electronic properties. bldpharm.comarabjchem.org Such an analysis for Methyl 3-pyrrolidin-1-ylbutanoate would map the electron density distribution, identify nucleophilic and electrophilic sites, and quantify the dipole moment to understand its polarity.

Hypothetical Data Table for Electronic Properties:

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| E(HOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations for Reactive Systems Involving Methyl 3-pyrrolidin-1-ylbutanoate

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and systems. If Methyl 3-pyrrolidin-1-ylbutanoate were part of a reactive system, MD simulations could model its dynamic interactions with other molecules, solvents, or a biological target over time.

Classical MD simulations would require a force field to describe the interatomic potentials. For more complex scenarios involving bond formation or breaking, a reactive force field like ReaxFF would be necessary. These simulations provide insights into reaction pathways and the stability of intermediates that are often difficult to capture experimentally. While the principles of MD are well-established for various chemical systems, specific simulations for reactive systems containing Methyl 3-pyrrolidin-1-ylbutanoate are not documented.

Chemoinformatics and Structure-Reactivity Relationship (SRR) Modeling for Methyl 3-pyrrolidin-1-ylbutanoate Derivatives

Chemoinformatics applies computational methods to solve chemical problems. For a series of Methyl 3-pyrrolidin-1-ylbutanoate derivatives, Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (SRR) models could be developed. These models correlate variations in molecular structure with changes in chemical reactivity or biological activity.

The process would involve calculating a range of molecular descriptors (e.g., steric, electronic, topological) for each derivative and then using statistical methods to build a predictive model. Such models are valuable in medicinal chemistry for guiding the synthesis of new compounds with desired properties. Research on other heterocyclic GABA analogues has utilized QSAR to understand their inhibitory activity. mdpi.com

Computational Design and Prediction of Novel Methyl 3-pyrrolidin-1-ylbutanoate Derivatives

Building on SRR models and knowledge of a biological target's active site, computational methods can be used to design novel derivatives of Methyl 3-pyrrolidin-1-ylbutanoate with enhanced properties. This could involve virtual screening of compound libraries or de novo design algorithms that build new molecules within the constraints of a binding pocket.

This rational design process aims to optimize interactions with a target, potentially improving efficacy or selectivity. While a powerful tool in drug discovery, there is no published research indicating that Methyl 3-pyrrolidin-1-ylbutanoate has been the subject of such computational design efforts.

Investigative Studies of Methyl 3 Pyrrolidin 1 Ylbutanoate in Biological Systems in Vitro Research Focus

Exploration of Methyl 3-pyrrolidin-1-ylbutanoate Interactions with Defined Biological Targets In Vitro

There is no publicly available scientific literature detailing the in vitro interactions of Methyl 3-pyrrolidin-1-ylbutanoate with specific biological targets.

Enzymatic Inhibition or Modulation Studies In Vitro

No studies were found that specifically investigate the enzymatic inhibition or modulation properties of Methyl 3-pyrrolidin-1-ylbutanoate. Research on analogous pyrrolidine (B122466) derivatives has shown that this class of compounds can exhibit inhibitory activity against various enzymes, including N-acylethanolamine acid amidase (NAAA) and matrix metalloproteinases (MMPs). rsc.orgbiosciencetrends.com For instance, certain pyrrolidine amide derivatives have been identified as low micromolar potent NAAA inhibitors. rsc.org Similarly, a series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives displayed inhibitory activity against MMP-2 and MMP-9. biosciencetrends.com

Receptor Binding Affinity Characterization In Vitro

There is no available data characterizing the receptor binding affinity of Methyl 3-pyrrolidin-1-ylbutanoate. Studies on other pyrrolidine-containing molecules have demonstrated binding affinity for various receptors, such as the histamine (B1213489) H3 receptor and dopamine (B1211576) D2 and D3 receptors. nih.govupenn.edu For example, a series of pyrrolidin-3-yl-N-methylbenzamides were evaluated as histamine H3 receptor antagonists, with some compounds showing potent binding affinity. nih.gov

Mechanistic Elucidation of In Vitro Biological Observations Pertaining to Methyl 3-pyrrolidin-1-ylbutanoate

Due to the absence of in vitro biological observations for Methyl 3-pyrrolidin-1-ylbutanoate, no mechanistic elucidation studies have been published. Mechanistic insights have been gained for related compounds, such as certain pyrrolidine amide derivatives that inhibit NAAA through a competitive and reversible mechanism. rsc.org

Structure-Activity Relationship (SAR) Studies of Methyl 3-pyrrolidin-1-ylbutanoate Analogs In Vitro

While direct SAR studies for Methyl 3-pyrrolidin-1-ylbutanoate are not available, extensive research on its analogs provides valuable insights into the structural requirements for various biological activities.

SAR studies on pyrrolidine derivatives as NAAA inhibitors have shown that small, lipophilic substituents at the 3-position of the phenyl group are preferred for optimal potency. rsc.org The nature of the linker between the pyrrolidine core and other parts of the molecule also plays a crucial role; conformationally flexible linkers can increase inhibitory potency but may reduce selectivity. rsc.org

In the context of matrix metalloproteinase inhibitors, SAR studies of 4-phenoxybenzenesulfonyl pyrrolidine derivatives have highlighted the importance of specific substitutions for potent activity against MMP-2 and MMP-9. biosciencetrends.com

For sodium channel blockers, SAR studies of a series of pyrrolidine derivatives led to the discovery of a potent blocker with low inhibitory action against hERG channels, indicating that specific structural modifications can enhance both potency and selectivity. nih.gov

Furthermore, research into pyrrolidine-based trehalase inhibitors has demonstrated that the stereochemistry and substituents on the pyrrolidine ring are critical for activity and selectivity against insect versus porcine trehalases. beilstein-journals.org

The tables below summarize findings from SAR studies on various classes of pyrrolidine derivatives, illustrating the impact of structural modifications on their in vitro biological activities.

Data from In Vitro Studies of Pyrrolidine Analogs

Table 1: SAR of Pyrrolidine Amide Derivatives as NAAA Inhibitors rsc.org

| Feature | Observation |

|---|---|

| Terminal Phenyl Group | Aromatic replacements or substituents were examined. |

| 3-Phenyl Substituents | Small lipophilic groups were preferable for optimal potency. |

| Linker Flexibility | Conformationally flexible linkers increased inhibitory potency but reduced selectivity. |

Table 2: In Vitro Activity of 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives as MMP Inhibitors biosciencetrends.com

| Compound | Activity |

|---|---|

| 4a, 4e, 4i | Displayed more potent inhibitory activity against MMP-2 and MMP-9. |

| General Series | All synthesized compounds showed some level of inhibitory activity. |

Table 3: SAR of Pyrrolidine Derivatives as Sodium Channel Blockers nih.gov

| Structural Modification | Outcome |

|---|---|

| SAR studies of pyrrolidine analogue 2 | Led to the discovery of compound 5e . |

| Compound 5e | Potent Na+ channel blocker with low hERG channel inhibition. |

Future Research Directions and Emerging Avenues for Methyl 3 Pyrrolidin 1 Ylbutanoate

Development of Untapped Synthetic Methodologies

Current synthetic routes to substituted pyrrolidines are numerous and varied, often involving multi-step processes. rsc.orgmdpi.com However, the development of novel, more efficient, and stereoselective synthetic methods for compounds like Methyl 3-pyrrolidin-1-ylbutanoate remains a key area for future exploration.

Future research could focus on the following untapped methodologies:

Asymmetric Catalysis: The development of catalytic asymmetric methods to introduce the stereocenters in Methyl 3-pyrrolidin-1-ylbutanoate would be a significant advancement. This could involve the use of chiral catalysts in reactions such as asymmetric hydrogenation, Michael additions, or cycloadditions to control the stereochemistry at the C3 position of the butanoate chain and on the pyrrolidine (B122466) ring if further substituted.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of Methyl 3-pyrrolidin-1-ylbutanoate could lead to higher yields, reduced reaction times, and a more environmentally friendly process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research could explore the use of enzymes, such as transaminases or reductases, for the stereoselective synthesis of the pyrrolidine or butanoate fragments, which could then be combined to form the target molecule.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecule synthesis. rsc.org Designing a novel MCR for the one-pot synthesis of Methyl 3-pyrrolidin-1-ylbutanoate and its derivatives would be a significant contribution to synthetic chemistry. A potential MCR could involve the reaction of an amine, an aldehyde, and a Michael acceptor.

Ring Contraction Strategies: A novel approach to pyrrolidine synthesis involves the photo-promoted ring contraction of readily available pyridines. nih.gov This method could be adapted to produce functionalized pyrrolidines that are precursors to Methyl 3-pyrrolidin-1-ylbutanoate.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High stereoselectivity, access to enantiomerically pure compounds. | Development of novel chiral catalysts and ligands. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in continuous flow reactors. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of enzymes for specific transformations. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Design of novel MCRs and exploration of their scope. |

| Ring Contraction | Access to novel pyrrolidine precursors from abundant starting materials. | Investigation of photochemical and thermal reaction mechanisms. |

Exploration of Advanced Functional Material Applications

The unique structural features of Methyl 3-pyrrolidin-1-ylbutanoate suggest its potential as a building block for advanced functional materials. The pyrrolidine moiety can impart specific properties such as thermal stability, while the ester group can be readily modified for polymerization or surface functionalization.

Emerging avenues for material science applications include:

Polymer Chemistry: The ester functionality of Methyl 3-pyrrolidin-1-ylbutanoate makes it a suitable monomer for the synthesis of novel polyesters. These polymers could exhibit interesting properties, such as biodegradability or specific thermal characteristics, making them suitable for applications in biomedical devices or as specialty plastics. Research into the ring-opening polymerization of functional cyclic esters is an active area. researchgate.net

Functional Coatings and Surfaces: The compound could be used to modify surfaces to alter their properties. For example, it could be grafted onto surfaces to enhance their hydrophilicity or to introduce specific binding sites. Such functionalized surfaces could have applications in biosensors, antifouling coatings, or biocompatible materials. The covalent functionalization of materials like graphene with pyrrolidine derivatives has been shown to create novel hybrid materials with applications in optoelectronics. acs.org

Ionic Liquids: By quaternizing the nitrogen atom of the pyrrolidine ring, it may be possible to synthesize novel ionic liquids. These compounds could have unique properties, such as specific solubility profiles or electrochemical stability, making them suitable for applications as electrolytes in batteries, solvents for chemical reactions, or as extraction agents.

Organocatalysis: Pyrrolidine and its derivatives are well-established organocatalysts for a variety of chemical transformations. acs.org Methyl 3-pyrrolidin-1-ylbutanoate could be explored as a catalyst or as a precursor to more complex catalysts for asymmetric synthesis.

| Material Application | Potential Functionality | Research Direction |

| Polymer Synthesis | Biodegradable polyesters, specialty polymers. | Investigation of polymerization reactions and material properties. |

| Functional Coatings | Altered surface properties (e.g., hydrophilicity, biocompatibility). | Development of methods for surface grafting and characterization. |

| Ionic Liquids | Novel electrolytes, solvents, and extraction agents. | Synthesis and characterization of pyrrolidinium-based ionic liquids. |

| Organocatalysis | Asymmetric catalysts for organic synthesis. | Evaluation of catalytic activity in various chemical reactions. |

Identification of Novel Biological Targets In Vitro

The pyrrolidine ring is a key pharmacophore in a vast number of biologically active compounds, exhibiting a wide range of activities including antiviral, anticancer, and neuroprotective effects. tandfonline.comnih.gov Therefore, a significant future research direction for Methyl 3-pyrrolidin-1-ylbutanoate is the systematic in vitro screening against a diverse panel of biological targets.

Potential areas for investigation include:

Enzyme Inhibition Assays: The compound could be screened against various enzyme families, such as proteases, kinases, and phosphatases, which are often implicated in disease. For example, some pyrrolidine derivatives have shown inhibitory activity against dipeptidyl peptidase IV (DPP-4), a target for type 2 diabetes, and matrix metalloproteinases (MMPs), which are involved in cancer metastasis. tandfonline.com Other related compounds have been investigated as inhibitors of cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in inflammation. researchgate.netdovepress.com

Receptor Binding Assays: The affinity of Methyl 3-pyrrolidin-1-ylbutanoate for various receptors, such as G-protein coupled receptors (GPCRs) or ion channels, could be evaluated. Pyrrolidine-containing compounds have been shown to interact with a variety of receptors in the central nervous system. nih.gov

Antimicrobial and Antiviral Screening: The compound could be tested for its ability to inhibit the growth of various pathogenic bacteria, fungi, and viruses. The pyrrolidine scaffold is present in several approved antimicrobial and antiviral drugs. frontiersin.org

Anticancer Cytotoxicity Screening: The cytotoxic effects of Methyl 3-pyrrolidin-1-ylbutanoate could be assessed against a panel of human cancer cell lines. Many pyrrolidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis. nih.govmdpi.com

| Biological Target Class | Example Targets | Potential Therapeutic Area | Supporting Evidence for Pyrrolidines |

| Enzymes | DPP-4, MMPs, COX, 5-LOX, Dihydrofolate reductase (DHFR) | Diabetes, Cancer, Inflammation, Infectious Diseases | tandfonline.comrsc.orgresearchgate.netdovepress.com |

| Receptors | GPCRs, Ion Channels, Cannabinoid receptors | Neurological Disorders, Pain | nih.gov |

| Pathogens | Bacteria, Fungi, Viruses | Infectious Diseases | frontiersin.org |

| Cancer Cells | Various human cancer cell lines | Oncology | nih.govmdpi.com |

Interdisciplinary Research Integrating Methyl 3-pyrrolidin-1-ylbutanoate Chemistry

The full potential of Methyl 3-pyrrolidin-1-ylbutanoate can be unlocked through interdisciplinary research that combines chemistry with other scientific fields.

Future interdisciplinary avenues include:

Chemical Biology: By attaching fluorescent tags or other reporter groups to Methyl 3-pyrrolidin-1-ylbutanoate, chemical biologists could create molecular probes to study biological processes in real-time. These probes could be used to visualize the localization of the compound within cells or to identify its binding partners.

Computational Chemistry and Molecular Modeling: Computational studies can play a crucial role in predicting the properties and activities of Methyl 3-pyrrolidin-1-ylbutanoate. researchgate.net Molecular docking simulations can be used to predict its binding affinity to various biological targets, while quantitative structure-activity relationship (QSAR) studies can help to guide the design of more potent and selective derivatives.

Pharmacology and Drug Discovery: If promising in vitro activity is identified, further pharmacological studies would be necessary to evaluate the compound's efficacy and mechanism of action in more complex biological systems. This would involve collaboration between chemists, biologists, and pharmacologists to advance the compound through the drug discovery pipeline.

Materials Science and Engineering: Collaboration between chemists and materials scientists could lead to the development of novel materials with tailored properties. For example, the integration of Methyl 3-pyrrolidin-1-ylbutanoate into polymer matrices could be guided by computational modeling to predict the resulting material's mechanical and thermal properties. dokumen.pub

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.